Isoform Selectivity: SGC707 is PRMT3-Specific, Whereas MS023 and GSK3368715 Exhibit Broad Type I PRMT Inhibition
SGC707 demonstrates exceptional selectivity for PRMT3, showing no significant inhibition against a panel of 31 other methyltransferases and >250 non-epigenetic targets (including GPCRs, ion channels, and transporters) at concentrations up to 10 µM [1]. In direct contrast, MS023, a widely used Type I PRMT inhibitor, potently inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 with IC50 values ranging from 4 nM to 119 nM . Similarly, GSK3368715 (EPZ019997) exhibits potent pan-Type I PRMT inhibition, with IC50 values of 3.1 nM for PRMT1, 48 nM for PRMT3, and 1.7 nM for PRMT8 [2]. The multi-target profile of MS023 and GSK3368715 precludes unambiguous assignment of biological effects to PRMT3. SGC707's >100-fold selectivity window over other methyltransferases enables PRMT3-specific target deconvolution that is unattainable with pan-PRMT inhibitors.
| Evidence Dimension | PRMT Isoform Selectivity |
|---|---|
| Target Compound Data | IC50 (PRMT3): 31 ± 2 nM; No inhibition of PRMT1, PRMT4, PRMT6, PRMT8 or 27 other methyltransferases at 10 µM |
| Comparator Or Baseline | MS023: IC50 values of 30 nM (PRMT1), 119 nM (PRMT3), 83 nM (PRMT4), 4 nM (PRMT6), 5 nM (PRMT8); GSK3368715: IC50 values of 3.1 nM (PRMT1), 48 nM (PRMT3), 1148 nM (PRMT4), 5.7 nM (PRMT6), 1.7 nM (PRMT8) |
| Quantified Difference | SGC707: PRMT3-selective (single target); Comparators: Pan-Type I PRMT inhibition (5+ isoforms) |
| Conditions | Biochemical methyltransferase assays using recombinant PRMT enzymes; selectivity panel includes 31 methyltransferases and >250 non-epigenetic targets |
Why This Matters
For procurement decisions in target validation studies, SGC707's single-target selectivity ensures that phenotypic outcomes are attributable specifically to PRMT3 inhibition, whereas data generated with MS023 or GSK3368715 is confounded by concurrent inhibition of PRMT1, PRMT4, PRMT6, and PRMT8, severely compromising mechanistic interpretation.
- [1] Kaniskan HÜ, Szewczyk MM, Yu Z, et al. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). Angewandte Chemie International Edition. 2015;54(17):5166-5170. DOI: 10.1002/anie.201412154. View Source
- [2] Fedoriw A, Rajapurkar SR, O'Brien S, et al. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. Cancer Cell. 2019;36(1):100-114. View Source
